molecular formula C10H9N3 B8306016 4-ethyl-1H-benzo[d]imidazole-5-carbonitrile

4-ethyl-1H-benzo[d]imidazole-5-carbonitrile

Cat. No. B8306016
M. Wt: 171.20 g/mol
InChI Key: HIFAAWWLCJXPEY-UHFFFAOYSA-N
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Description

4-ethyl-1H-benzo[d]imidazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-1H-benzo[d]imidazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-1H-benzo[d]imidazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-ethyl-1H-benzo[d]imidazole-5-carbonitrile

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

4-ethyl-1H-benzimidazole-5-carbonitrile

InChI

InChI=1S/C10H9N3/c1-2-8-7(5-11)3-4-9-10(8)13-6-12-9/h3-4,6H,2H2,1H3,(H,12,13)

InChI Key

HIFAAWWLCJXPEY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC2=C1N=CN2)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-ethyl-5-nitro-1H-benzo[d]imidazole-1-carboxylate (13.6 g, 0.052 mol) in dry DCM (140 mL) was added TFA (20 mL, 0.26 mol, 5.0 equiv.), and the reaction mixture was heated at 40° C. for 16 h. The reaction mixture was concentrated and the crude solid re-dissolved in an acetone and water mixture (1:1, 40 mL). Concentrated HCl (14 mL) and sodium nitrite (3.95 g, 0.057 mol, 1.1 eq.) were then added at 0° C., and the reaction mixture was stirred at the same temperature for 30 min. The resulting solution was added dropwise to a solution of sodium cyanide (10.21 g, 0.21 mol, 4 equiv.) and CuCN (10.5 g, 0.084 mol, 1.6 equiv.) in an EtOAc and water mixture (1:1, 40 ml) at 0° C. The reaction mixture was then warmed to RT and stirred for a further 2 h. The reaction mixture was quenched with water and extracted with EtOAc. The combined organic layers were washed with brine then dried (Na2SO4), filtered and concentrated. The crude product was purified by SiO2 chromatography eluting with 25% EtOAc/hexane to afford 4-ethyl-1H-benzo[d]imidazole-5-carbonitrile (6.8 g, 76% yield) as a yellow solid.
Name
tert-butyl 4-ethyl-5-nitro-1H-benzo[d]imidazole-1-carboxylate
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
3.95 g
Type
reactant
Reaction Step Two
Quantity
10.21 g
Type
reactant
Reaction Step Three
Name
Quantity
10.5 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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